(2Z,11E)-Cyclododeca-2,11-dienone
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Overview
Description
(2Z,11E)-Cyclododeca-2,11-dienone is an organic compound characterized by a twelve-membered ring structure with two double bonds located at the 2nd and 11th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,11E)-Cyclododeca-2,11-dienone typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the twelve-membered ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,11E)-Cyclododeca-2,11-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in cyclododecane derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce cyclododecane derivatives.
Scientific Research Applications
(2Z,11E)-Cyclododeca-2,11-dienone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z,11E)-Cyclododeca-2,11-dienone involves its interaction with molecular targets through its double bonds and ring structure. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the ring strain and the electronic properties of the double bonds.
Comparison with Similar Compounds
Similar Compounds
(2Z,11E)-1,2,3-trimethylcyclotetradeca-2,11-dien-1-ol: This compound has a similar ring structure but with additional methyl groups and an alcohol functional group.
Trimethyl({[(2Z,11E)-4,4,8,12-tetramethylcyclododeca-2,6,7,11-tetraen-1-yl]oxy})silane: This compound features a similar twelve-membered ring with multiple double bonds and a silane group.
Uniqueness
(2Z,11E)-Cyclododeca-2,11-dienone is unique due to its specific ring size and the position of its double bonds. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(11Z)-cyclododeca-2,11-dien-1-one |
InChI |
InChI=1S/C12H18O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h8-11H,1-7H2/b10-8-,11-9? |
InChI Key |
UADCVQSDMLGUJI-DARCFAMNSA-N |
Isomeric SMILES |
C1CCCC=CC(=O)/C=C\CCC1 |
Canonical SMILES |
C1CCCC=CC(=O)C=CCCC1 |
Origin of Product |
United States |
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